

Unveiling the Transcriptomic Landscape: A Comparative Guide to HSYA-Treated and Control Cells

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Compound of Interest		
Compound Name:	Hydroxysaffloryellow A	
Cat. No.:	B8266900	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transcriptomic effects of Hydroxysafflor Yellow A (HSYA) on various cell types. HSYA, a primary active component of the safflower plant, has demonstrated significant therapeutic potential, including anti-inflammatory, anti-oxidant, and anti-tumor properties. Understanding its impact on global gene expression is crucial for elucidating its mechanisms of action and advancing its clinical applications. This guide synthesizes findings from multiple transcriptomic studies, presenting key differentially expressed genes, affected signaling pathways, and detailed experimental protocols to support further research and development.

Executive Summary of Transcriptomic Changes

Hydroxysafflor Yellow A (HSYA) elicits significant and diverse changes in the transcriptomes of treated cells compared to their untreated counterparts. Across different cell types and experimental conditions, HSYA consistently modulates genes involved in critical cellular processes. The following tables summarize the key differentially expressed genes (DEGs) identified in various studies, highlighting the regulatory impact of HSYA.

Differentially Expressed Genes in HSYA-Treated Human Umbilical Cord Mesenchymal Stem Cells (hUC-MSCs)



In a study investigating the effects of HSYA on senescent hUC-MSCs, transcriptomic analysis revealed a substantial number of DEGs, indicating a profound impact on gene regulation related to senescence and cellular health.

Gene	Regulation	Fold Change (HSYA vs. Control)	Function
COL1A1	Down	-2.5	Extracellular matrix (ECM) structural constituent
COL3A1	Down	-2.2	ECM structural constituent
FN1	Down	-2.1	Cell adhesion, ECM organization
MMP2	Down	-1.8	Matrix metallopeptidase, ECM remodeling
TIMP1	Up	1.9	Inhibitor of metallopeptidases
SOD2	Up	1.7	Antioxidant enzyme
CAT	Up	1.5	Antioxidant enzyme

Differentially Expressed Genes in HSYA-Treated Liver Tissue (Aging Model)

A transcriptomic study on a mouse model of liver aging demonstrated HSYA's ability to modulate gene expression associated with age-related decline, particularly in pathways related to calcium signaling and nitric oxide synthesis.[1]



Gene	Regulation	Fold Change (HSYA vs. Control)	Function
HSP90AA1	Down	-1.9	Chaperone protein, protein folding
ATP2A1	Down	-1.7	Calcium pump, calcium signaling
NOS1	Down	-1.6	Nitric oxide synthase, signaling
CRAT	Up	1.5	Carnitine O- acetyltransferase, metabolism

Differentially Expressed Genes in HSYA-Treated Acute Liver Injury Model

In a rat model of acute liver injury, HSYA treatment led to the differential expression of genes primarily involved in inflammation and immune responses, highlighting its hepatoprotective effects.



Gene	Regulation	Fold Change (HSYA vs. Control)	Function
lcam1	Down	-2.8	Cell adhesion molecule, inflammation
Bcl2a1	Down	-2.4	Apoptosis regulator
Ptgs2	Down	-2.1	Prostaglandin- endoperoxide synthase 2 (COX-2), inflammation
Tymp	Up	1.8	Angiogenesis and apoptosis regulation
Fabp7	Up	1.6	Fatty acid binding protein

Key Signaling Pathways Modulated by HSYA

HSYA exerts its effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the major pathways affected by HSYA treatment.

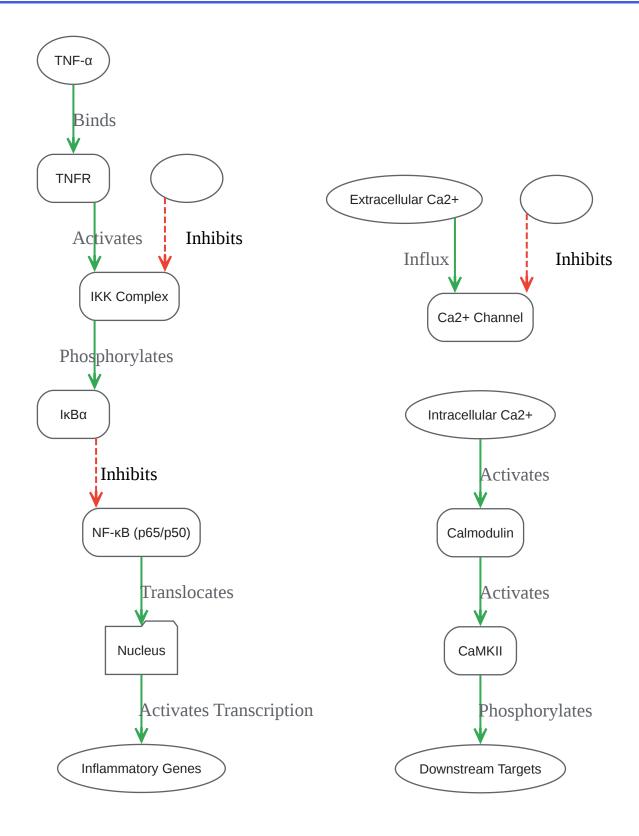
Extracellular Matrix (ECM)-Receptor Interaction Pathway

HSYA has been shown to significantly influence the expression of genes involved in the ECM-receptor interaction pathway. This pathway is crucial for cell adhesion, migration, and tissue homeostasis. The diagram below illustrates the key components of this pathway and highlights the points of intervention by HSYA.

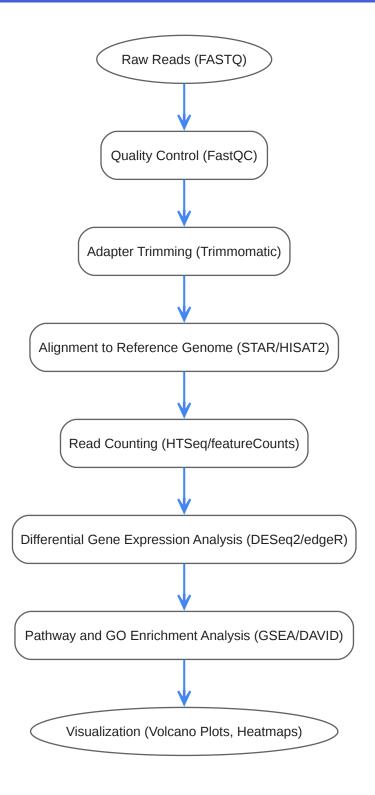












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References

- 1. Integrating Network Pharmacology and Transcriptomic Strategies to Explore the Pharmacological Mechanism of Hydroxysafflor Yellow A in Delaying Liver Aging PubMed [pubmed.ncbi.nlm.nih.gov]
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